molecular formula C10H7Cl3N4O2 B12534845 2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-32-3

2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12534845
CAS No.: 651769-32-3
M. Wt: 321.5 g/mol
InChI Key: TWAXEVFFRSUZDH-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Oxidation Reactions: The benzoate group can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted benzoates.

    Reduction: Amine derivatives of the tetrazole ring.

    Oxidation: Carboxylic acids or other oxidized benzoate derivatives.

Scientific Research Applications

2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-(2H-tetrazol-5-yl)benzoic acid: Lacks the trichloroethyl group but shares the tetrazole and benzoate structure.

    2,2,2-Trichloroethyl benzoate: Lacks the tetrazole ring but contains the trichloroethyl and benzoate groups.

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

Uniqueness

2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of the trichloroethyl group and the tetrazole ring attached to the benzoate structure. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

651769-32-3

Molecular Formula

C10H7Cl3N4O2

Molecular Weight

321.5 g/mol

IUPAC Name

2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C10H7Cl3N4O2/c11-10(12,13)5-19-9(18)7-3-1-6(2-4-7)8-14-16-17-15-8/h1-4H,5H2,(H,14,15,16,17)

InChI Key

TWAXEVFFRSUZDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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